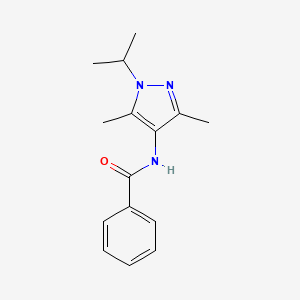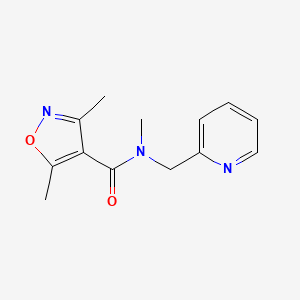![molecular formula C9H9BrN4S B7531200 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)
4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine involves the inhibition of a specific enzyme. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound and enzyme involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine depend on the specific enzyme that it inhibits. In general, inhibition of an enzyme can have a wide range of effects on biological systems. This can include changes in metabolism, signaling pathways, and gene expression. Additionally, the compound itself may have direct effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for a particular enzyme. This allows researchers to investigate the function of that enzyme in a more targeted way. Additionally, the compound has been shown to have good potency and selectivity, which makes it a useful tool for studying biological systems.
One limitation of using 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine is that it may not be effective for all enzymes. Additionally, the compound may have off-target effects that could complicate interpretation of experimental results. Finally, the synthesis of the compound may be challenging, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the use of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine. One area of interest is the development of more potent and selective inhibitors of the enzyme targeted by this compound. Additionally, the compound could be used in combination with other drugs to achieve synergistic effects. Finally, the compound could be investigated for its potential as a therapeutic agent for specific diseases.
Métodos De Síntesis
The synthesis of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine has been described in the literature. One method involves the reaction of 2-bromoallyl sulfide with 1-methylpyrazolopyrimidinone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of this method has been reported to be moderate to good.
Aplicaciones Científicas De Investigación
4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine has been studied for its potential use as a biological probe. It has been shown to inhibit the activity of a specific enzyme, which makes it a useful tool for studying enzyme function. Additionally, it has been investigated for its potential as a therapeutic agent for certain diseases.
Propiedades
IUPAC Name |
4-(2-bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c1-6(10)4-15-9-7-3-13-14(2)8(7)11-5-12-9/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTIIYVQTQMJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)SCC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)
![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)

